2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate
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Overview
Description
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate is a chemical compound known for its unique structure and properties. It features a diazonium group attached to an ethenolate moiety, with a 2,4,6-trimethoxyphenyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 2,4,6-trimethoxyphenylacetonitrile with nitrous acid, which leads to the formation of the diazonium salt. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of nucleophiles like sodium halides or amines in aqueous or alcoholic solvents.
Coupling Reactions: Often performed in alkaline conditions with aromatic compounds like phenols or anilines.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be obtained.
Azo Dyes: Formed through coupling reactions with aromatic compounds.
Amines: Resulting from the reduction of the diazonium group.
Scientific Research Applications
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The trimethoxyphenyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate: Known for its unique reactivity due to the presence of the diazonium group.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethan-1-olate: Similar structure but with an ethanolate moiety instead of ethenolate.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-ol: Contains a hydroxyl group instead of the ethenolate moiety.
Uniqueness
This compound is unique due to its combination of the diazonium group and the trimethoxyphenyl substituent. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
194670-55-8 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-diazo-1-(2,4,6-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-9(16-2)11(8(14)6-13-12)10(5-7)17-3/h4-6H,1-3H3 |
InChI Key |
WOESUFOGASZCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=[N+]=[N-])OC |
Origin of Product |
United States |
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